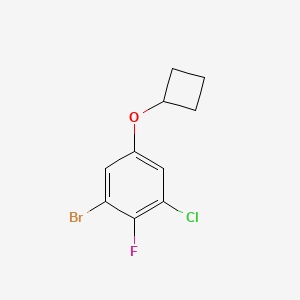
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene is an organic compound with the molecular formula C10H9BrClFO It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a cyclobutoxy group
Métodos De Preparación
The synthesis of 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-3-chloro-5-fluorobenzene.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and at elevated temperatures to facilitate the substitution.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds. These reactions typically use palladium catalysts and are carried out under inert atmospheres.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for interactions with various biological targets.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, fluorine) can be replaced by other nucleophiles, leading to the formation of new compounds.
Catalytic Reactions: In coupling reactions, it interacts with palladium catalysts to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-3-chloro-5-fluorobenzene: Lacks the cyclobutoxy group, making it less versatile in certain chemical reactions.
1-Bromo-2-chloro-3-fluorobenzene: Differently substituted, leading to variations in reactivity and applications.
1-Bromo-3-fluorobenzene: Simpler structure, used in more straightforward synthetic applications.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C10H9BrClFO |
|---|---|
Peso molecular |
279.53 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-5-cyclobutyloxy-2-fluorobenzene |
InChI |
InChI=1S/C10H9BrClFO/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2 |
Clave InChI |
SJJYLPWGYBLABE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=CC(=C(C(=C2)Br)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


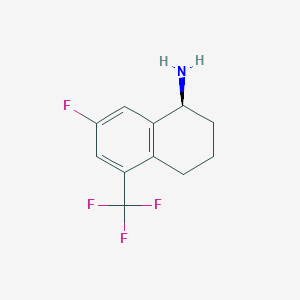
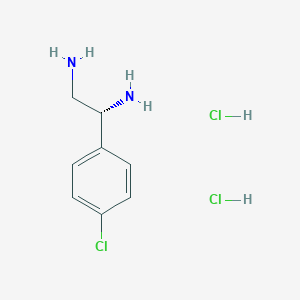

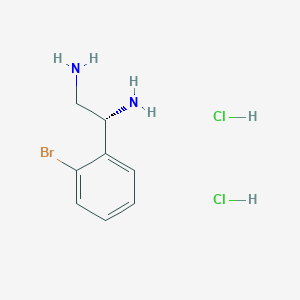
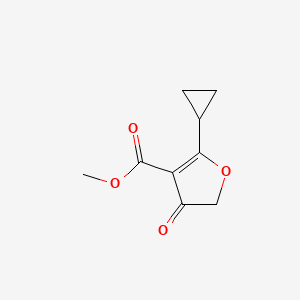
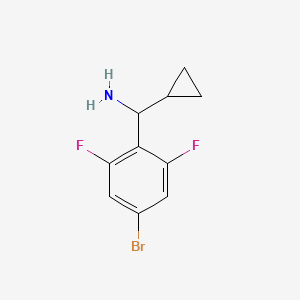
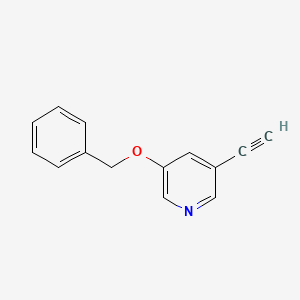
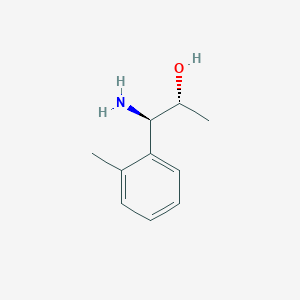
![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054514.png)
![ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B13054517.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13054525.png)
![(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B13054537.png)
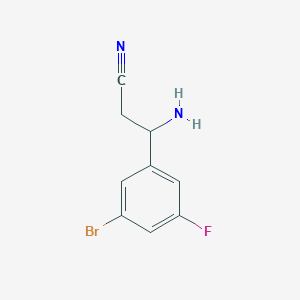
![(1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054547.png)
